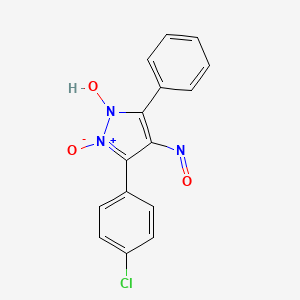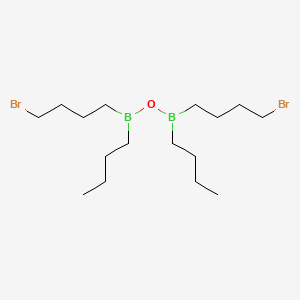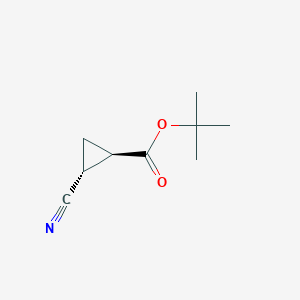
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide is a chemical compound with a complex structure that includes a pyrazolone core, substituted with a chlorophenyl and a phenyl group, and an oxime functional group
Méthodes De Préparation
The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Substitution reactions: Introduction of the chlorophenyl and phenyl groups can be done via electrophilic aromatic substitution reactions.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Oxidation: The final step involves the oxidation of the pyrazolone to form the 1,2-dioxide structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxime group back to a ketone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide include:
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide: This compound has a similar structure but with a different substituent on the pyrazolone core.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime: Lacks the 1,2-dioxide structure.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Lacks both the oxime and 1,2-dioxide structures.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61572-27-8 |
|---|---|
Formule moléculaire |
C15H10ClN3O3 |
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-8-6-11(7-9-12)15-13(17-20)14(18(21)19(15)22)10-4-2-1-3-5-10/h1-9,21H |
Clé InChI |
PONCSOAZEUXFRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=C(C=C3)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)

![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)




![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)


![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)

